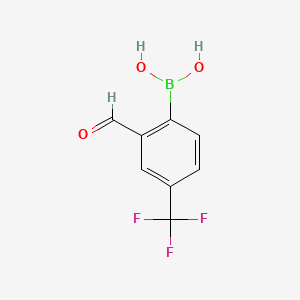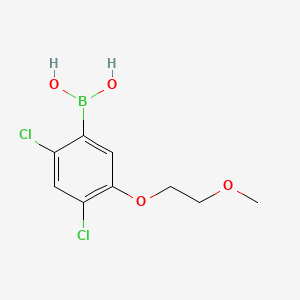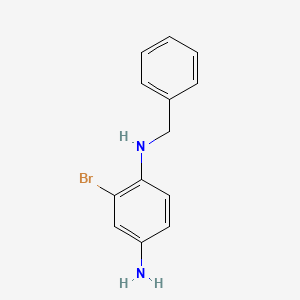
1-N-benzyl-2-bromobenzene-1,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-N-benzyl-2-bromobenzene-1,4-diamine” is a chemical compound with the molecular formula C13H13BrN2 . It has a molecular weight of 277.165. This compound is used for research purposes.
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring with two amine groups and one bromine atom attached. The benzene ring also has a benzyl group attached to it .Applications De Recherche Scientifique
Brominated Compounds in Industry and Environment
Brominated compounds, like "1-N-benzyl-2-bromobenzene-1,4-diamine", often find applications in flame retardants, polymer additives, and in the synthesis of various industrial chemicals. A review on novel brominated flame retardants (NBFRs) highlighted their occurrence in indoor air, dust, consumer goods, and food. The study emphasizes the need for research on their occurrence, environmental fate, and toxicity, noting large knowledge gaps for many NBFRs not included in monitoring programs. It suggests the necessity for further research on indoor environments, emission sources, and potential leaching of these compounds (Zuiderveen, Slootweg, & de Boer, 2020).
Synthetic Applications
Aromatic diamines serve as key intermediates in the synthesis of complex molecules. For example, "A Practical Synthesis of 2-Fluoro-4-bromobiphenyl" discusses the synthesis of a key intermediate for flurbiprofen, a non-steroidal anti-inflammatory material. This study showcases the challenges and innovations in synthesizing brominated aromatic compounds, which could be similar to those encountered with "this compound" (Qiu et al., 2009).
Environmental and Health Considerations
The environmental and health impacts of brominated compounds and aromatic diamines are significant considerations. For instance, studies on plastic scintillators based on polymethyl methacrylate review the scintillation properties of these materials, indicating potential applications in radiation detection and safety. Adjustments in the chemical composition, such as replacing conventional solvents with safer alternatives, are explored to maintain efficiency without compromising health and environmental safety (Salimgareeva & Kolesov, 2005).
Mécanisme D'action
Target of Action
Given its structural similarity to benzene derivatives, it may interact with similar biological targets .
Mode of Action
The mode of action of 1-N-benzyl-2-bromobenzene-1,4-diamine involves electrophilic aromatic substitution . This is a two-step mechanism:
- Step 1 (Slow) : The electrons in the pi bond attack the electrophile. One carbon gets a positive charge, the other forms a C-E bond, forming the arenium ion .
- Step 2 (Fast) : The lone pair of electrons on a base attacks the hydrogen. This causes the electrons in the C-H bond to form a C-C double bond, and aromaticity is reformed .
Biochemical Pathways
The compound’s electrophilic aromatic substitution mechanism suggests it may influence pathways involving aromatic compounds .
Pharmacokinetics
Its molecular weight (27716) and topological polar surface area (38Ų) suggest it may have reasonable bioavailability .
Result of Action
Its electrophilic aromatic substitution mechanism suggests it may induce changes in the structure of aromatic compounds .
Propriétés
IUPAC Name |
1-N-benzyl-2-bromobenzene-1,4-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2/c14-12-8-11(15)6-7-13(12)16-9-10-4-2-1-3-5-10/h1-8,16H,9,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZJHSVXFKKQUPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C=C(C=C2)N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

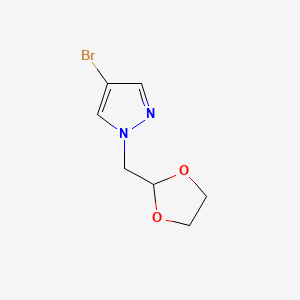
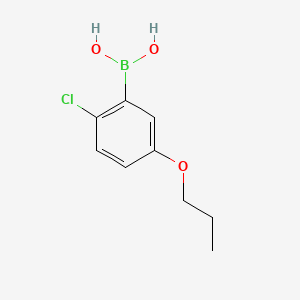
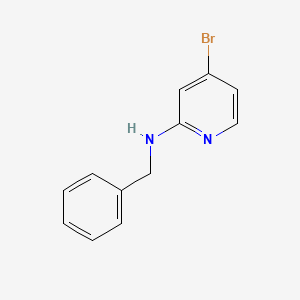



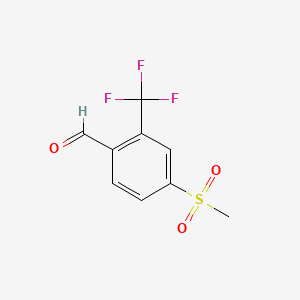


![2-[(3-Amino-5-bromopyridin-2-yl)amino]ethanol](/img/structure/B581449.png)


